Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate (CAS 256411-40-2): A Comprehensive Technical Guide on Physical Properties, Structural Logic, and Synthetic Utility
Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate (CAS 256411-40-2): A Comprehensive Technical Guide on Physical Properties, Structural Logic, and Synthetic Utility
Executive Summary
In modern drug discovery, the strategic selection of functionalized intermediates dictates both the efficiency of the synthetic pipeline and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate (CAS 256411-40-2) is a high-value, bifunctional building block frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the structural logic behind its functional groups, and self-validating protocols for its characterization and downstream utilization.
Physicochemical Profiling & Structural Logic
Understanding the physical properties of this intermediate is critical for optimizing solvent selection, purification strategies, and reaction conditions. Because empirical thermodynamic data for highly specific intermediates can be sparse, predictive modeling combined with structural analysis is the industry standard for early-stage workflow design[2].
Quantitative Data Summary
The following table synthesizes the core physical and chemical properties of the compound:
| Property | Value | Reference |
| Chemical Name | Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate | [1] |
| CAS Number | 256411-40-2 | |
| Molecular Formula | C₁₃H₂₂N₂O₂ | |
| Molecular Weight | 238.33 g/mol | |
| Predicted Boiling Point | 352.9 ± 15.0 °C | [2] |
| Predicted Density | 1.035 ± 0.06 g/cm³ | [2] |
| Physical State | Viscous liquid to semi-solid (ambient temp) | Empirical |
| Solubility Profile | Soluble in DCM, EtOAc, MeCN; Insoluble in H₂O | Empirical |
Causality in Structural Design
As a Senior Application Scientist, I emphasize that every functional group in a building block must serve a distinct mechanistic or pharmacological purpose:
-
The Nitrile Pharmacophore (-C≡N): The nitrile group is a linear, sp-hybridized moiety that is isosteric with carbonyl and hydroxyl groups but offers vastly superior metabolic stability[3]. In the context of kinase inhibitors (e.g., EGFR or JAK inhibitors), the nitrogen atom of the nitrile acts as a potent, highly directional hydrogen-bond acceptor. It frequently interacts with key threonine or methionine residues in the kinase hinge region, driving target selectivity[4][5]. Furthermore, the α-methyl group of the 1-cyanoethyl substituent introduces a stereocenter, which is critical for restricting the conformational space of the piperidine ring and reducing the entropic penalty upon target binding.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides immense steric shielding to the secondary piperidine nitrogen, preventing unwanted N-alkylation or oxidation during upstream synthetic steps. Its high lipophilicity ensures excellent solubility in organic solvents (like DCM and EtOAc) and allows for orthogonal deprotection strategies (acid-labile, base-stable)[6].
Analytical Characterization: A Self-Validating Workflow
To guarantee scientific integrity, the analytical characterization of this intermediate must employ a self-validating system where orthogonal techniques confirm both purity and structural identity.
Step-by-Step LC-MS & NMR Protocol
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN).
-
Chromatographic Separation (RP-HPLC): Inject 5 µL onto a C18 reverse-phase column. Utilize a gradient of 5% to 95% MeCN in water (both containing 0.1% Formic Acid) over 10 minutes.
-
Causality: The highly lipophilic Boc group ensures strong retention on the C18 stationary phase, preventing the compound from eluting in the void volume.
-
Self-Validation Checkpoint: A blank injection (pure MeCN) must precede the sample to rule out column carryover. Because the molecule lacks an extended conjugated π-system, UV detection must be set to a low wavelength (210 nm) to capture the weak absorbance of the carbamate and nitrile moieties.
-
-
Mass Spectrometry (ESI+): Monitor the eluent using Electrospray Ionization in positive mode.
-
Diagnostic Ions: Expect the protonated parent mass
at m/z 239.3 and the sodium adduct at m/z 261.3. -
Self-Validation Checkpoint: Look for characteristic in-source fragmentation: the loss of the t-butyl cation (-56 Da) yielding m/z 183, and the loss of the entire Boc group (-100 Da) yielding m/z 139. This fragmentation pattern uniquely validates the presence of the Boc-protected amine.
-
-
Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR in CDCl₃ to confirm the connectivity of the 1-cyanoethyl stereocenter and the integration of the 9-proton singlet from the t-butyl group (~1.45 ppm).
Figure 1: Self-validating analytical workflow for purity and structural confirmation.
Synthetic Utility & Downstream Workflows
The primary synthetic utility of CAS 256411-40-2 lies in its deprotection to yield a free secondary amine, which is subsequently coupled to a heterocyclic core (e.g., via S_NAr or amidation) to build the final API scaffold.
Step-by-Step Boc Deprotection Protocol
-
Solvation: Dissolve 10 mmol of the protected piperidine in 20 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice bath.
-
Causality: Acidic cleavage is exothermic. Cooling prevents localized heating that could lead to the hydrolysis of the sensitive nitrile group into an amide.
-
-
Acidic Cleavage: Add 10 equivalents of Trifluoroacetic Acid (TFA) dropwise.
-
Mechanistic Insight: The acid protonates the carbamate carbonyl, triggering the expulsion of a stable tert-butyl cation (which eliminates a proton to form isobutylene gas) and carbamic acid[6].
-
-
Decarboxylation & Self-Validation: The intermediate carbamic acid spontaneously decarboxylates to yield the free amine and CO₂ gas.
-
Self-Validation Checkpoint: The reaction is self-validating through the visual observation of effervescence (CO₂ bubbling). The cessation of bubbling serves as a primary macroscopic indicator that the decarboxylation phase is nearing completion[6].
-
-
Isolation: Once TLC confirms complete consumption of the starting material, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.
-
Neutralization: The resulting TFA-salt must be neutralized with a mild organic base (e.g., N,N-Diisopropylethylamine, DIPEA) immediately prior to the downstream electrophilic coupling step.
Figure 2: Downstream synthetic workflow transitioning from the protected intermediate to the final API.
Handling, Storage, and Safety
-
Storage: Store in a tightly sealed container at 2–8 °C. The Boc group is generally stable, but prolonged exposure to ambient moisture and trace environmental acids can cause premature degradation.
-
Safety: While nitriles are generally less toxic than free cyanides, they should be handled in a well-ventilated fume hood to prevent inhalation of any volatile degradation products. TFA used in deprotection is highly corrosive and requires appropriate PPE.
References
1.[1] tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate | 256411-40-2. Molaid. Available at: 2. tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate | 256411-40-2. Sigma-Aldrich. Available at: 3.[2] tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate - CAS号256411. Molaid. Available at: 4.[6] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH / PMC. Available at: 5.[4] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. NIH / PMC. Available at: 6.[5] Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors. NIH / PMC. Available at: 7.[3] Nitrile. Wikipedia. Available at:
Sources
- 1. tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate - CAS号 256411-40-2 - 摩熵化学 [molaid.com]
- 2. tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate - CAS号 256411-40-2 - 摩熵化学 [molaid.com]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
